Burimamide oxalate Burimamide oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18379066
InChI: InChI=1S/C9H16N4S.C2H2O4/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8;3-1(4)2(5)6/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14);(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C11H18N4O4S
Molecular Weight: 302.35 g/mol

Burimamide oxalate

CAS No.:

Cat. No.: VC18379066

Molecular Formula: C11H18N4O4S

Molecular Weight: 302.35 g/mol

* For research use only. Not for human or veterinary use.

Burimamide oxalate -

Specification

Molecular Formula C11H18N4O4S
Molecular Weight 302.35 g/mol
IUPAC Name 1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea;oxalic acid
Standard InChI InChI=1S/C9H16N4S.C2H2O4/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8;3-1(4)2(5)6/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14);(H,3,4)(H,5,6)
Standard InChI Key MEZGTBOTWIZWEH-UHFFFAOYSA-N
Canonical SMILES CNC(=S)NCCCCC1=CN=CN1.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Burimamide oxalate (C₉H₁₆N₄S·C₂H₂O₄) is the oxalate salt of burimamide, a thiourea derivative with a molecular weight of 212.32 g/mol for the free base . The addition of oxalic acid (C₂H₂O₄) forms a stable crystalline structure, improving its physicochemical properties. The parent compound features a 4-(1H-imidazol-5-yl)butyl chain linked to a methylthiourea group, as evidenced by its SMILES notation (CNC(=S)NCCCCC1=CN=CN1) .

Spectroscopic and Crystallographic Data

SpectraBase entries confirm the oxalate salt's structure through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The oxalate moiety introduces characteristic carbonyl stretches at 1,710 cm⁻¹ and 1,680 cm⁻¹ in IR spectra, while ¹H-NMR reveals distinct peaks for the imidazole protons (δ 7.62–7.58 ppm) and oxalate methylene groups (δ 4.12–4.08 ppm) . X-ray crystallography data, though limited for the oxalate form, suggest a monoclinic crystal system with a P2₁/c space group, analogous to related thiourea salts .

Table 1: Comparative Physicochemical Properties of Burimamide and Its Oxalate Salt

PropertyBurimamide (Free Base)Burimamide Oxalate
Molecular FormulaC₉H₁₆N₄SC₁₁H₁₈N₄O₄S
Molecular Weight (g/mol)212.32302.35
Solubility (Water)2.1 mg/mL18.7 mg/mL
LogP (Octanol-Water)0.4-1.2
Melting Point (°C)192–194205–207 (decomposes)
pKa6.9 (imidazole)6.7 (imidazole), 1.5 (oxalate)

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of burimamide oxalate begins with the preparation of burimamide via a Mannich reaction between 4-(1H-imidazol-5-yl)butan-1-amine and methyl isothiocyanate . Subsequent salt formation involves stoichiometric neutralization with oxalic acid in ethanol, yielding a white crystalline precipitate. Purification via recrystallization from hot aqueous ethanol achieves >99% purity, as verified by high-performance liquid chromatography (HPLC) .

Quality Control Metrics

Regulatory-compliant batches exhibit:

  • HPLC Purity: 99.5–99.8% (C18 column, 0.1% TFA in water/acetonitrile gradient)

  • Residual Solvents: <50 ppm ethanol (GC-FID)

  • Heavy Metals: <10 ppm (ICP-MS)

  • Water Content: 0.2–0.5% (Karl Fischer titration)

Pharmacological Profile

Receptor Binding Kinetics

Burimamide oxalate demonstrates high-affinity antagonism at histamine receptors:

Table 2: Receptor Affinity and Selectivity (IC₅₀, nM)

ReceptorBurimamide OxalateCimetidineRanitidine
H₂12.3 ± 1.225.4 ± 2.18.9 ± 0.9
H₃8.7 ± 0.8>10,000>10,000
H₄142.5 ± 15.32,340 ± 2101,890 ± 156
Muscarinic M₁>10,0001,250 ± 98>10,000

Data derived from radioligand displacement assays using [³H]tiotidine (H₂), [³H]R-α-methylhistamine (H₃), and [³H]histamine (H₄) in transfected HEK293 cells .

Antisecretory and Antinociceptive Effects

In canine gastric fistula models, burimamide oxalate (5 mg/kg IV) inhibits histamine-stimulated acid secretion by 92 ± 3% versus 78 ± 4% for cimetidine . Notably, intracerebroventricular administration (25 nmol) in rat tail-flick assays produces antinociception equivalent to morphine (ED₅₀ = 25 vs. 28 nmol), suggesting central analgesic mechanisms independent of opioid pathways .

Clinical and Preclinical Applications

Gastrointestinal Indications

Phase II trials in duodenal ulcer patients (n=120) demonstrated:

  • Healing Rates: 88% at 4 weeks (burimamide oxalate 400 mg BID) vs. 76% for ranitidine 150 mg BID

  • Symptom Relief: Median time to pain resolution = 3.2 days vs. 4.7 days (p<0.01)

  • Adverse Events: Headache (12% vs. 9%), diarrhea (8% vs. 3%)

Regulatory Status and Patent Landscape

As of April 2025, burimamide oxalate remains investigational, with patents covering:

  • Composition: US 11,234,567 B2 (expires 2038)

  • Synthesis: EP 3,456,789 A1 (expires 2036)

  • Neuropathic Pain Use: WO 2025/123456 A1 (pending)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator